13-(4-Chlorophenyl)-8-(2-morpholin-4-ylethylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
Overview
Description
13-(4-Chlorophenyl)-8-(2-morpholin-4-ylethylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one is a useful research compound. Its molecular formula is C25H22ClN5O2S and its molecular weight is 492.0 g/mol. The purity is usually 95%.
The exact mass of the compound 9-(4-chlorophenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one is 491.1182738 g/mol and the complexity rating of the compound is 826. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 13-(4-Chlorophenyl)-8-(2-morpholin-4-ylethylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one is a complex chemical structure that has garnered attention for its potential biological activities. This article synthesizes existing research findings related to its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C16H19ClN2OS
- Molecular Weight : 322.9 g/mol
- IUPAC Name : 4-chloro-N-[[4-(morpholin-4-ylmethyl)thiophen-2-yl]methyl]aniline
The compound features a thiazole core and multiple functional groups that suggest diverse biological interactions.
Target Interactions
The exact mechanism of action for this compound remains largely undefined; however, it is hypothesized that it may interact with various biochemical pathways similar to related compounds. Notably, compounds with similar structures have been shown to bind with high affinity to multiple receptors, influencing a range of cellular processes including:
- Antiviral Activity : Related compounds have demonstrated effectiveness against viral infections by targeting viral replication mechanisms.
- Anticancer Properties : Some structural analogs have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Biochemical Pathways
Research indicates that similar compounds influence several biological activities such as:
- Antimicrobial Activity
- Antidiabetic Effects
- Antimalarial Properties
These activities suggest a multifaceted role in therapeutic applications.
In Vitro Studies
Several studies have explored the biological effects of structurally related compounds:
- Antiviral Efficacy : A study reported that certain derivatives exhibited potent activity against human adenovirus (HAdV), with IC50 values below 0.3 μM and selectivity indexes exceeding 100 compared to standard treatments like niclosamide .
- Allosteric Modulation : Research on similar chemical frameworks has revealed potential as allosteric enhancers at the A1 adenosine receptor, indicating a unique mechanism that augments the receptor's response to endogenous ligands .
- Cytotoxicity Assessments : In vitro cytotoxicity studies showed that some derivatives maintained low cytotoxic profiles while exhibiting significant antiviral properties, suggesting potential for therapeutic use without substantial toxicity .
Case Studies
Properties
IUPAC Name |
13-(4-chlorophenyl)-8-(2-morpholin-4-ylethylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O2S/c26-17-7-5-16(6-8-17)20-15-34-24-21(20)25(32)31-23(28-24)19-4-2-1-3-18(19)22(29-31)27-9-10-30-11-13-33-14-12-30/h1-8,15H,9-14H2,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMCIGFPVKTOLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NN3C(=NC4=C(C3=O)C(=CS4)C5=CC=C(C=C5)Cl)C6=CC=CC=C62 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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